Graminiliatrin

Description

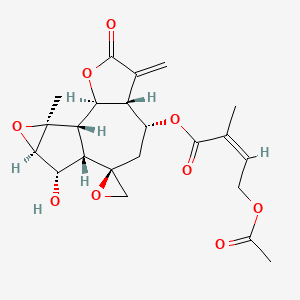

Structure

3D Structure

Properties

CAS No. |

53142-34-0 |

|---|---|

Molecular Formula |

C22H26O9 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

[(1S,2S,6R,7R,9R,10S,11S,12R,14S)-11-hydroxy-14-methyl-5-methylidene-4-oxospiro[3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecane-9,2'-oxirane]-7-yl] (Z)-4-acetyloxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H26O9/c1-9(5-6-27-11(3)23)19(25)29-12-7-22(8-28-22)14-15(21(4)18(31-21)16(14)24)17-13(12)10(2)20(26)30-17/h5,12-18,24H,2,6-8H2,1,3-4H3/b9-5-/t12-,13-,14+,15+,16+,17+,18-,21+,22+/m1/s1 |

InChI Key |

CENDVHAKXFHGQA-ZVKKVVLCSA-N |

SMILES |

CC(=CCOC(=O)C)C(=O)OC1CC2(CO2)C3C(C4C1C(=C)C(=O)O4)C5(C(C3O)O5)C |

Isomeric SMILES |

C/C(=C/COC(=O)C)/C(=O)O[C@@H]1C[C@]2(CO2)[C@H]3[C@@H]([C@@H]4[C@@H]1C(=C)C(=O)O4)[C@]5([C@@H]([C@H]3O)O5)C |

Canonical SMILES |

CC(=CCOC(=O)C)C(=O)OC1CC2(CO2)C3C(C4C1C(=C)C(=O)O4)C5(C(C3O)O5)C |

Origin of Product |

United States |

Discovery, Isolation, and Natural Distribution of Graminiliatrin

Historical Context of Graminiliatrin Isolation

The investigation into the chemical constituents of the genus Liatris gained momentum in the 1960s, a period marked by a burgeoning interest in the phytochemistry of the Asteraceae family. This research led to the discovery of this compound in 1966 by a team of researchers, Herz, Bhat, and Sudarsanam. Their work, focused on the species Liatris graminifolia, identified this compound as a new sesquiterpene lactone. This discovery was part of a broader effort to characterize the diverse and structurally complex secondary metabolites within North American flora, particularly those with potential biological activity. The isolation of this compound contributed to the growing understanding of sesquiterpene lactones as a significant class of natural products within the Liatris genus.

Botanical Sources and Phytogeographical Distribution

This compound is primarily associated with specific genera within the Asteraceae family, the largest family of flowering plants. Its distribution in the plant kingdom is closely linked to the geographical habitats of its source species.

Liatris Species as Primary Isolates

The primary and definitive botanical source of this compound is Liatris graminifolia, commonly known as the grass-leaf blazing star. commonorganicchemistry.com This species is a perennial plant native to the eastern United States. commonorganicchemistry.com

Phytogeographical Distribution of Liatris graminifolia

The natural habitat of Liatris graminifolia extends along the Atlantic coastal plain, from southern Pennsylvania and New Jersey south to Florida and Alabama. commonorganicchemistry.com It is typically found in specific ecological niches that support its growth requirements.

| Habitat Characteristics of Liatris graminifolia |

| Soil Preference |

| Sun Exposure |

| Common Environments |

Liatris graminifolia is taxonomically related to and sometimes considered a synonym of Liatris pilosa. researchgate.netrochester.edu This group of plants is well-adapted to the specific environmental conditions of the southeastern US, which dictates the natural availability of this compound.

Eupatorium Species and Other Related Genera

While Liatris graminifolia is the confirmed source of this compound, the closely related genus Eupatorium is also a significant source of various sesquiterpene lactones. nih.gov Both Liatris and Eupatorium belong to the Eupatorieae tribe within the Asteraceae family, making them phytochemically similar. nih.govhoffmannursery.com Species such as Eupatorium cannabinum and Eupatorium perfoliatum are known to produce a variety of these compounds. nih.govmdpi.com Although the presence of this compound itself has not been explicitly documented in Eupatorium species in the available literature, the established phytochemical relationship suggests that related genera within the Eupatorieae tribe are plausible, yet unconfirmed, secondary sources.

Methodologies for this compound Extraction and Initial Purification

The isolation of this compound from its plant matrix involves a multi-step process that begins with extraction to remove the compound from the plant material, followed by chromatographic techniques to purify it from the complex mixture of other metabolites.

Solvent-Based Extraction Techniques

The initial step in isolating this compound involves extracting the compound from dried and powdered plant material using an appropriate organic solvent. The choice of solvent is critical and is based on the polarity of the target molecule. For sesquiterpene lactones like this compound, moderately polar solvents are typically effective.

Commonly employed methods include maceration, sonication, or Soxhlet extraction. mdpi.commdpi.com These techniques are designed to efficiently dissolve the target compounds from the plant tissue.

| Extraction Technique | Description | Typical Solvents for Sesquiterpene Lactones |

| Maceration | Soaking the plant material in a solvent for an extended period with occasional agitation. mdpi.com | Methanol, Ethanol, Chloroform (B151607), Ethyl Acetate. mdpi.commdpi.com |

| Sonication | Using ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. mdpi.com | Methanol, Ethanol. mdpi.com |

| Soxhlet Extraction | A continuous extraction method where fresh solvent is repeatedly passed over the plant material. | Polar organic solvents. |

Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract containing this compound along with a multitude of other plant compounds. uvic.ca

Chromatographic Separation Strategies

The purification of this compound from the crude extract is achieved through chromatographic methods. This process separates compounds based on their differential partitioning between a stationary phase and a mobile phase. teledynelabs.com

Column Chromatography is the principal technique used for the preparative isolation of sesquiterpene lactones. uvic.ca The crude extract is applied to the top of a column packed with a solid adsorbent, most commonly silica (B1680970) gel. teledynelabs.com

A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their affinity for the silica gel; less polar compounds travel down the column faster, while more polar compounds are retained longer. teledynelabs.com By systematically changing the polarity of the solvent system (gradient elution), fractions are collected, and those containing the purified this compound are identified and combined.

The purity of the isolated this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). mdpi.com

Advanced Structural Characterization and Elucidation of Graminiliatrin

Spectroscopic Techniques for Structural Assignment

Mass Spectrometry (MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of complex mixtures and the structural characterization of individual components. wikipedia.org In the context of graminiliatrin, LC-MS is instrumental in its separation from other compounds in a crude extract and in confirming its molecular weight.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org The process begins with the injection of the sample into an LC system, where it travels through a column packed with a stationary phase. The differential interaction of this compound with the stationary and mobile phases allows for its separation from other constituents.

Upon elution from the LC column, this compound enters the mass spectrometer, where it is ionized, typically using a soft ionization technique like electrospray ionization (ESI). ESI is well-suited for moderately polar molecules like this compound, as it generates intact, charged molecules (protonated [M+H]+ or sodiated [M+Na]+ adducts in positive ion mode, or deprotonated [M-H]- ions in negative ion mode). nebiolab.com The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight for this compound.

Table 1: Representative LC-MS/MS Fragmentation Data for a Hypothetical Analysis of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |

| [M+H]+ | [M+H - H₂O]+ | Water | Presence of a hydroxyl group |

| [M+H]+ | [M+H - CO]+ | Carbon monoxide | Presence of a carbonyl group |

| [M+H]+ | [M+H - C₂H₄O₂]+ | Acetic acid | Presence of an acetyl group |

| [M+H]+ | Various | Ring cleavages | Information on the core ring structure |

This table is illustrative and represents the type of data obtained from an LC-MS/MS experiment. Actual m/z values would be specific to this compound's exact mass and fragmentation behavior.

Chiroptical Techniques for Absolute Configuration

Determining the absolute configuration of stereocenters is a crucial aspect of structural elucidation for chiral molecules like this compound. Chiroptical techniques, which measure the differential interaction of a molecule with left and right circularly polarized light, are paramount for this purpose.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful method for studying the stereochemical features of chiral molecules. mtoz-biolabs.com Chiral molecules absorb left and right circularly polarized light differently, and a CD spectrum is a plot of this difference in absorption versus wavelength. spectroscopyasia.com Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. nih.gov

To determine the absolute configuration of this compound, its experimental CD spectrum is recorded. This spectrum is then compared to the CD spectra of structurally similar compounds with known absolute configurations. mtoz-biolabs.com A close resemblance between the CD spectrum of this compound and that of a known compound provides strong evidence for the same absolute configuration. rsc.org However, it is important to note that factors such as solvent, temperature, and concentration can influence the CD spectrum. mtoz-biolabs.com

Time-Dependent Density Functional Theory (TDDFT) Electronic Circular Dichroism (ECD) Calculations

To overcome the limitations of relying on structurally similar compounds, theoretical calculations of the ECD spectrum are employed. Time-Dependent Density Functional Theory (TDDFT) has emerged as a reliable method for predicting the ECD spectra of molecules. scribd.comnih.gov

The process involves first generating a set of possible low-energy conformations of this compound. For each conformation, the ECD spectrum is calculated using TDDFT. scribd.com The individual spectra are then Boltzmann-averaged to produce a final theoretical ECD spectrum. This calculated spectrum is then compared with the experimental CD spectrum. nih.gov A good agreement between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration of this compound. scribd.comresearchgate.net The use of appropriate functionals and basis sets, such as B3LYP with a 6-31G* or larger basis set, is crucial for obtaining accurate results. nih.gov

X-ray Crystallography for Definitive Structural Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. wikipedia.org This technique can definitively establish not only the connectivity and relative stereochemistry but also the absolute configuration of this compound.

The first and often most challenging step is to obtain a single crystal of this compound of suitable quality. Once a crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. wikipedia.org The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. wikipedia.org

This diffraction pattern is then used to calculate an electron density map of the molecule. utoledo.edu From this map, the positions of individual atoms can be determined, revealing the precise bond lengths, bond angles, and torsional angles within the this compound molecule. nih.gov For determining the absolute configuration, the anomalous dispersion effect, particularly if a heavy atom is present in the structure or can be introduced, is utilized. spectroscopyasia.com The successful refinement of the crystal structure provides a definitive and highly detailed model of this compound. mdpi.com

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Volume | VVVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD g/cm³ |

| R-factor | 0.0XXX |

This table presents hypothetical crystallographic data for this compound. The actual values would be determined from the X-ray diffraction experiment.

Computational Chemistry in Structure Elucidation

Computational chemistry has become an indispensable tool in modern structure elucidation, providing a powerful synergy with experimental data. routledge.comschrodinger.com By modeling the properties of candidate structures and comparing them to experimental results, computational methods can help to confirm or refute proposed structures. bayer.comresearchgate.net

Density Functional Theory (DFT) NMR Calculations

One of the most powerful applications of computational chemistry in this context is the calculation of Nuclear Magnetic Resonance (NMR) parameters using Density Functional Theory (DFT). mdpi.comrsc.org This approach can be used to predict the ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound. researchgate.net

The process begins with a conformational search to identify the low-energy conformers of the proposed structure. nih.gov For each conformer, the geometry is optimized using DFT, for example, at the B3LYP/6-31G* level of theory. nih.gov Following optimization, the NMR chemical shifts are calculated, often using a more advanced functional and basis set, such as mPW1PW91/6-31+G**. nih.govnih.gov The calculated chemical shifts for all conformers are then Boltzmann-averaged to generate a single predicted NMR spectrum.

This predicted spectrum is then compared with the experimental NMR spectrum of this compound. A close agreement between the calculated and experimental chemical shifts provides strong evidence for the correctness of the proposed structure. nih.gov This method is particularly valuable for distinguishing between diastereomers, which can have very similar but subtly different NMR spectra.

Table 3: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Hypothetical this compound Isomer

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C-1 | 35.2 | 35.5 | -0.3 |

| C-2 | 72.1 | 71.8 | 0.3 |

| C-3 | 170.5 | 170.9 | -0.4 |

| C-4 | 45.8 | 46.1 | -0.3 |

| C-5 | 140.3 | 139.9 | 0.4 |

This table illustrates the comparison between experimental and calculated NMR data. A small mean absolute error (MAE) between the two datasets supports the proposed structure.

Computer-Assisted Structure Elucidation (CASE) Approaches

While the initial structure of this compound was determined using classical methods, the elucidation of such complex molecules today is greatly accelerated by Computer-Assisted Structure Elucidation (CASE) systems. mdpi.comrsc.org These approaches use artificial intelligence and computational algorithms to interpret spectroscopic data and propose candidate structures. mdpi.com

A modern CASE workflow for a compound like this compound would involve several steps. First, experimental 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) data, along with the molecular formula from high-resolution mass spectrometry (HRMS), are fed into the CASE program. nih.gov The system then generates a comprehensive library of all possible isomers that are consistent with these data-derived constraints. mdpi.com

Following generation, the system predicts the NMR spectra for each plausible candidate structure using sophisticated algorithms and databases. academicjournals.orgresearchgate.net These predicted spectra are then compared against the experimental data, and the structures are ranked based on the goodness of fit. mdpi.com This methodology significantly reduces the ambiguity and time involved in solving complex structures and serves as a powerful tool for verifying or revising previously proposed structures. mdpi.com The application of CASE has become particularly valuable for classes of natural products like sesquiterpene lactones, which are known for their structural diversity and stereochemical complexity. nih.govnih.gov

Challenges and Future Directions in Complex Natural Product Elucidation

The structural elucidation of complex natural products like this compound, both historically and today, is fraught with challenges. A primary hurdle is the unambiguous determination of stereochemistry. eurekalert.orgconsensus.app this compound possesses multiple stereogenic centers, and establishing the relative and absolute configuration of each was a significant challenge for the original researchers, who relied on chemical correlations and chiroptical methods. researchgate.netresearchgate.net Even with modern techniques, assigning the precise spatial arrangement of atoms remains a non-trivial task, especially when molecules cannot be crystallized for X-ray diffraction analysis. analytica-world.comnih.gov

Another challenge lies in the isolation of pure compounds from complex biological matrices, often in minute quantities. lsu.edu This limitation directly impacts the amount of material available for extensive spectroscopic analysis.

Future directions in the field point toward a greater integration of multiple technologies to overcome these obstacles. nih.govnih.gov The synergy of advanced analytical techniques, such as cryoprobe-enhanced NMR spectroscopy and sophisticated mass spectrometry, allows for the analysis of ever-smaller sample sizes. nih.gov Furthermore, the coupling of experimental data with quantum mechanical calculations, like Density Functional Theory (DFT), is becoming a standard and powerful method for validating proposed structures and assigning absolute configurations by comparing calculated and experimental chiroptical spectra (e.g., ECD, VCD). mdpi.comresearchgate.netresearchgate.net

Looking ahead, the field is moving towards a multidisciplinary approach where analytical and synthetic chemistry are augmented by genome mining. nih.gov By identifying the gene clusters responsible for the biosynthesis of natural products, it may become possible to predict the chemical structures of molecules like this compound before they are ever isolated, representing a paradigm shift in natural product discovery. nih.gov

Molecular and Cellular Mechanisms of Action of Graminiliatrin in Vitro/mechanistic Studies

Biochemical Interactions and Target Identification

The chemical structure of Graminiliatrin, particularly the presence of an α-methylene-γ-lactone moiety, is central to its biochemical reactivity. This functional group acts as an electrophilic site, making the molecule reactive towards biological nucleophiles.

One of the key enzymatic targets identified for sesquiterpene lactones is Phosphofructokinase (PFK), a critical regulatory enzyme in the glycolytic pathway. scielo.org.mx Studies on various sesquiterpene lactones have demonstrated their ability to inhibit PFK irreversibly. scielo.org.mxredalyc.org The mechanism of this inhibition is believed to involve the reaction of the α-methylene-γ-lactone group with nucleophilic residues, such as the sulfhydryl groups of cysteine, within the enzyme. scielo.org.mxscielo.br This alkylation leads to a conformational change in the enzyme, thereby inhibiting its activity.

Research has shown a correlation between the potency of PFK inhibition by sesquiterpene lactones and their other biological activities, such as molluscicidal effects. scielo.org.mxredalyc.org The presence and proximity of other functional groups, like hydroxyl groups, can influence the efficacy of this inhibitory action. scielo.org.mxredalyc.org Substrates of the enzyme, such as ATP and fructose-6-phosphate, have been shown to protect PFK from inhibition by these lactones, suggesting that the interaction occurs at or near the active site. scielo.org.mxredalyc.org While this compound belongs to this class of PFK-inhibiting compounds, specific kinetic data such as its inhibition constant (Ki) are not detailed in the available literature.

The primary mechanism for the interaction of this compound with proteins is covalent bond formation through a Michael-type addition reaction. scielo.org.mx The electrophilic α,β-unsaturated carbonyl system within the lactone ring readily reacts with nucleophilic side chains of amino acids, most notably the thiol group of cysteine. scielo.org.mxscielo.br This covalent modification, or alkylation, can alter the three-dimensional structure and, consequently, the function of the target protein. This non-specific but potent interaction is considered a key element of the cytotoxic and other biological activities exhibited by many sesquiterpene lactones. up.ac.za

Investigation of Specific Molecular Targets within Cellular Contexts

While specific molecular targets for this compound have not been definitively identified in dedicated studies, research on closely related guaianolide sesquiterpene lactones points to several key proteins and signaling pathways that are likely modulated by this compound. The primary mechanism of action for many sesquiterpene lactones is believed to be the alkylation of nucleophilic sites on biological macromolecules, a consequence of their reactive chemical moieties. nih.gov

A prominent molecular target for the anti-inflammatory activity of sesquiterpene lactones is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) . acs.org This protein complex plays a crucial role in regulating the immune response to infection and inflammation. It is proposed that sesquiterpene lactones, likely including this compound, inhibit NF-κB by alkylating a specific cysteine residue (Cys38) within the DNA-binding domain of the p65 subunit. acs.org This covalent modification prevents NF-κB from binding to DNA and activating the transcription of pro-inflammatory genes.

In the context of inflammation, other potential molecular targets include enzymes involved in the production of inflammatory mediators. Studies on guaianolides isolated from Artemisia vulgaris have demonstrated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. frontiersin.org This effect was attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) , two key enzymes in the inflammatory cascade. frontiersin.org

The cytotoxic effects of sesquiterpene lactones are often linked to their ability to induce apoptosis , or programmed cell death, in cancer cells. nih.govnih.gov These compounds are considered alkylating agents that can form covalent bonds with various cellular proteins, including enzymes crucial for cell survival and proliferation. nih.gov Furthermore, some studies suggest that sesquiterpene lactones can impact mitochondrial function, a key regulator of apoptosis. mdpi.com The MTT assay, a common method for assessing cell viability, measures mitochondrial reductase activity, and the sensitivity of cancer cells to some sesquiterpene lactones in this assay points towards mitochondrial dysfunction as a potential mechanism of cytotoxicity. mdpi.com

The table below summarizes the likely molecular targets of this compound based on studies of related sesquiterpene lactones.

| Potential Molecular Target | Biological Process | Likely Effect of this compound | Supporting Evidence |

| NF-κB (p65 subunit) | Inflammation, Cell Survival | Inhibition via alkylation | acs.org |

| iNOS | Inflammation (NO production) | Downregulation of expression | frontiersin.org |

| COX-2 | Inflammation (Prostaglandin synthesis) | Downregulation of expression | frontiersin.org |

| Mitochondrial Proteins | Cellular Respiration, Apoptosis | Induction of dysfunction and apoptosis | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The biological activity of this compound and other sesquiterpene lactones is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies, which involve the synthesis and testing of chemical derivatives, have been instrumental in identifying the key functional groups responsible for their mechanistic actions. rsc.org

The most consistently identified and crucial structural feature for the biological activity of sesquiterpene lactones is the α-methylene-γ-lactone moiety. nih.govfrontiersin.orgrsc.orgresearchgate.net This functional group contains a reactive exocyclic double bond conjugated to a carbonyl group, making it a potent Michael acceptor. This electrophilic nature allows it to readily react with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, leading to the alkylation and inactivation of key cellular targets like NF-κB. nih.govacs.org The presence of this moiety is a strong predictor of cytotoxic and anti-inflammatory potential.

In addition to the α-methylene-γ-lactone, other structural elements can significantly influence the biological activity of guaianolides like this compound. The presence of other α,β-unsaturated carbonyl systems within the molecule can provide additional sites for Michael addition reactions, potentially enhancing the compound's reactivity and biological potency. frontiersin.orgresearchgate.net

The table below outlines the key structural features of guaianolide sesquiterpene lactones and their impact on biological activity, providing a framework for understanding the SAR of this compound.

| Structural Feature | Role in Biological Activity | Mechanistic Insight | Supporting Evidence |

| α-Methylene-γ-lactone | Essential for activity | Primary site for Michael addition with nucleophilic residues on target proteins. | nih.govfrontiersin.orgrsc.orgresearchgate.net |

| α,β-Unsaturated Carbonyls | Enhances activity | Provides additional electrophilic centers for covalent modification of biological targets. | frontiersin.orgresearchgate.net |

| Ester Side Chains | Modulates activity | Influences lipophilicity, solubility, and interaction with the binding pockets of target proteins. | frontiersin.orgresearchgate.net |

| Overall Molecular Geometry | Influences activity | Determines the overall shape and fit of the molecule within the active sites of target enzymes and proteins. | rsc.org |

Synthetic Approaches and Analog Design for Research

Total Synthesis Strategies for Graminiliatrin

Total synthesis is the complete chemical synthesis of a complex molecule from simple, commercially available precursors. ox.ac.uk It represents a formidable challenge for intricate natural products like this compound, a sesquiterpene lactone, but offers the ultimate flexibility in structural modification. ox.ac.uk The planning of a total synthesis begins with retrosynthetic analysis, a technique that involves deconstructing the target molecule into progressively simpler precursors. amazonaws.comlibretexts.orgjournalspress.com This process helps identify strategic bonds and key intermediates, guiding the design of an efficient forward synthesis. amazonaws.comjournalspress.com

For a molecule like this compound, a plausible retrosynthetic analysis would likely involve disconnections that simplify its fused ring system and stereochemically dense core. Key strategies could include:

Disconnecting the Lactone Ring: The α,β-unsaturated γ-lactone is a key feature. A retrosynthetic approach might disconnect this ring to reveal a precursor with carboxylic acid and hydroxyl functionalities on the guaianolide skeleton.

Simplifying the Cycloheptane Ring: Formation of the seven-membered ring is a common challenge in the synthesis of guaianolide sesquiterpenes. Strategies like ring-closing metathesis or intramolecular alkylations could be envisioned as the corresponding forward reactions.

Stereocontrolled Construction: The synthesis must carefully control the multiple stereocenters present in the this compound core to arrive at the naturally occurring, biologically active isomer.

While total synthesis provides unparalleled access to novel analogues, it is often a lengthy and costly endeavor, which can limit the production of large quantities of the target compound. wikipedia.org

Semisynthesis from Precursor Compounds

Semisynthesis, or partial chemical synthesis, utilizes a starting material that is itself a natural product, often an abundant and structurally related precursor. wikipedia.orgrsc.org This approach can be significantly more efficient than total synthesis because the complex core of the molecule is already assembled by nature. wikipedia.org For this compound, several naturally occurring compounds can serve as precursors.

Key semisynthetic routes include:

Conversion from Graminichlorin: Graminichlorin, a chlorinated analogue of this compound, can be converted to this compound. This transformation can be achieved through chromatographic methods, for instance, by passing a chloroform (B151607) solution of graminichlorin through a column of acid-washed alumina (B75360) or silica (B1680970) gel.

Conversion from Deoxythis compound: Deoxythis compound, which lacks a hydroxyl group present in this compound, can also be chemically converted to the target molecule.

Semisynthesis is often the preferred method for producing this compound for research purposes due to its efficiency, leveraging the biosynthetic machinery of the source organism to provide a complex starting scaffold. wikipedia.org

| Preparation Method | Overall Yield (%) | Purity (%) | Relative Cost Index | Time (days) |

| Natural Extraction | 0.02–0.05 | 95–98 | 120–200 | 14–21 |

| Semisynthesis | 60–75 | 85–90 | 50–80 | 3–5 |

| Total Synthesis | 2–5 | 98–99 | 500–800 | 30–45 |

Data adapted from comparative analyses of production methods for complex natural products.

Derivatization and Chemical Modification for SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for identifying the specific parts of a molecule, or pharmacophores, that are responsible for its biological effects. gardp.orgoncodesign-services.com This is achieved by systematically synthesizing and testing a series of related compounds, or analogues, to see how structural changes affect activity. oncodesign-services.com

This compound possesses several reactive functional groups that are prime candidates for chemical modification to probe their role in the molecule's bioactivity. frontiersin.orgwikipedia.orgntnu.no These modifications can include:

The α,β-Unsaturated Lactone: This moiety is a Michael acceptor and is often critical for the biological activity of sesquiterpene lactones. Its importance can be probed by selective reduction of the double bond or by ring-opening reactions with nucleophiles like amines or thiols. These modifications can reveal if the covalent reactivity of this group is essential for its mechanism of action.

Hydroxyl Groups: The alcohol functionalities can be esterified or etherified to investigate the influence of steric bulk and hydrogen-bonding capacity at these positions.

These targeted chemical changes help to build a map of the pharmacophore, guiding the design of more potent and selective analogues. advancechemjournal.comnih.gov

The study of naturally occurring or synthetically derived analogues provides direct insight into SAR. nih.govrsc.orgnih.govmdpi.comhivnursing.neteurekaselect.com Deoxythis compound and graminichlorin are two such analogues that have been used in research. By comparing the biological activity of these compounds to that of this compound, researchers can infer the importance of the specific functional groups that differentiate them. For example, comparing the activity of this compound with deoxythis compound can illuminate the role of the specific hydroxyl group that is absent in the deoxy analogue. Similarly, comparing it with graminichlorin helps to understand the effect of having a chlorine atom at a particular position.

Development of Efficient Synthetic Methodologies

For a natural product to move from a laboratory curiosity to a widely used research tool or therapeutic lead, the development of an efficient and scalable synthesis is paramount. soci.orgnih.govkit.edunih.gov This involves optimizing reaction conditions, minimizing the number of synthetic steps, and avoiding costly or hazardous reagents and protecting groups. soci.orgnih.gov

Key considerations for developing efficient syntheses include:

Route Scouting: Systematically investigating multiple synthetic pathways to identify the most cost-effective and robust route for large-scale production. ucdavis.edu

Process Optimization: Refining each step of the chosen route to maximize yield, purity, and safety while minimizing waste.

Scalable Synthesis: Ensuring that the synthesis can be reliably performed on larger scales (from milligrams to grams or even kilograms) without significant loss of efficiency. nih.govrsc.orgnih.gov This may involve adapting batch processes to continuous flow chemistry, which can offer improved safety, efficiency, and control. nih.gov

The development of such methodologies is crucial for ensuring a reliable supply of this compound and its key analogues to the broader research community, thereby accelerating the pace of discovery. kit.edu

Ecological and Chemotaxonomic Significance of Graminiliatrin

Role of Sesquiterpene Lactones in Plant Defense Mechanisms

Sesquiterpene lactones are a diverse group of secondary metabolites that are crucial to the defense systems of many plants, particularly within the Asteraceae family. nih.govnih.govrsc.org Their defensive functions are multifaceted and protect the plant from a wide array of biological threats.

Antifeedant Properties : A primary defense mechanism of sesquiterpene lactones is their ability to deter herbivores. unn.edu.ng Many of these compounds have a bitter taste, which discourages feeding by insects and other animals. This deterrence is a key strategy for plant survival, and the presence of compounds like graminiliatrin can make a plant less palatable to potential consumers. unn.edu.ng

Toxicity to Herbivores : Beyond simply tasting bad, many sesquiterpene lactones are toxic to herbivores. They can interfere with essential biological processes in the animals that ingest them, leading to reduced growth, development, and in some cases, death.

Antimicrobial and Antifungal Activity : Sesquiterpene lactones also exhibit significant antimicrobial and antifungal properties. tandfonline.com They can disrupt the cell membranes of bacteria and fungi, providing the plant with protection against various pathogens. nih.gov This chemical shield is vital for preventing infections that could otherwise damage or kill the plant.

Allelopathic Effects : Some sesquiterpene lactones can be released into the surrounding soil, where they can inhibit the germination and growth of competing plant species. unn.edu.ngtandfonline.com This process, known as allelopathy, allows the plant to reduce competition for essential resources like water, sunlight, and nutrients.

This compound as a Chemotaxonomic Marker in Asteraceae

Chemotaxonomy utilizes the chemical constituents of organisms to aid in their classification. Due to their structural diversity and prevalence, sesquiterpene lactones, including this compound, are valuable chemotaxonomic markers within the large and diverse Asteraceae family. nih.govslideheaven.com The presence and specific structural features of these compounds can provide insights into the evolutionary relationships between different plant species. slideheaven.com

The production of this compound and other sesquiterpene lactones is the result of complex biosynthetic pathways controlled by the plant's genetic makeup. nih.gov Therefore, the presence of these compounds can indicate a shared evolutionary history between different species. Plants that produce structurally similar sesquiterpene lactones are often more closely related. nih.gov The specific types and arrangements of chemical groups attached to the core structure of this compound can be used to trace phylogenetic lineages within the Asteraceae family.

The amount and type of sesquiterpene lactones, such as this compound, can differ significantly both between different species (interspecific variation) and within a single species (intraspecific variation). libretexts.org While interspecific variation is often greater, intraspecific variation plays a crucial role in how a species adapts to its local environment. ecography.orgecnu.edu.cnmdpi.com This chemical variation is a key aspect of a plant's ecological strategy. libretexts.org

Table 1: Interspecific and Intraspecific Variation of Sesquiterpene Lactones in Liatris Species

| Species | Major Sesquiterpene Lactones | Variation Notes |

| Liatris graminifolia | This compound | The primary source of this compound, with concentrations varying based on geographic location and environmental stress. |

| Liatris chapmanii | Liatrin, Chapliatrin | Produces different, though structurally related, sesquiterpene lactones compared to L. graminifolia. |

| Liatris spicata | Spicatin, Liatrin | Shows a distinct chemical profile, which can be used to differentiate it from other Liatris species. plantnebraska.org |

| Liatris helleri | Hellerin | A threatened species with a unique chemical composition, reflecting its evolutionary isolation. wikipedia.org |

| Liatris pycnostachya | Pycnostachyin | The chemical constituents of this species contribute to its distinct ecological niche. minnesotawildflowers.info |

This table is a representative example and not exhaustive of all known variations.

The production of this compound is not static but is influenced by the plant's continuous interaction with its environment. mit.edunih.gov These interactions are complex and can have profound effects on the plant's ability to survive and reproduce.

Plant-Herbivore Interactions : The presence of this compound is a key factor in the relationship between the plant and the animals that feed on it. While it can deter generalist herbivores, some specialist herbivores may evolve the ability to tolerate or even detoxify these compounds. This can lead to a co-evolutionary "arms race" between the plant and its herbivores.

Plant-Pathogen Interactions : The antimicrobial properties of this compound help to defend the plant against a variety of pathogens. nih.gov The production of these compounds can be induced or increased in response to an attack, forming a dynamic and responsive defense system.

Tritrophic Interactions : In some cases, the chemical signals produced by a plant, including volatile sesquiterpenes, can attract the natural enemies of herbivores. wikipedia.org This "cry for help" adds another layer of complexity to the plant's defensive strategies, creating a three-tiered (tritrophic) interaction between the plant, the herbivore, and the herbivore's predator.

Emerging Research Directions and Future Perspectives on Graminiliatrin

Integration of Omics Technologies (Metabolomics, Proteomics) in Research

The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful, system-wide view of the biological effects and interactions of compounds like Graminiliatrin. metwarebio.com These approaches allow for the comprehensive analysis of metabolites and proteins in a biological system, providing insights into metabolic pathways and cellular responses. metwarebio.com By correlating data from transcriptomics, proteomics, and metabolomics, researchers can identify key genes, proteins, and metabolic pathways affected by a compound, leading to a more holistic understanding of its biological role. metwarebio.comfrontiersin.org

Metabolomic studies have already begun to shed light on the presence and potential role of this compound in complex biological systems. For instance, a metabolomic fingerprinting study of grapevine cultivars infected by Botryosphaeria dieback identified this compound as one of the many compounds present, highlighting its potential involvement in plant-pathogen interactions. apsnet.org Similarly, other research has cataloged "this compound I" during the analysis of the phenolic composition and biological potential of various natural extracts. unirio.br

Future research could leverage integrated omics to:

Elucidate the precise metabolic pathways modulated by this compound in human cells, potentially revealing the mechanisms behind its reported anti-inflammatory activity.

Identify protein targets by observing changes in the proteome of cells or tissues upon treatment with the compound. frontiersin.org

Understand the role of this compound in plant defense mechanisms through combined transcriptomic, proteomic, and metabolomic analysis of plants that naturally produce it. nih.gov

Interactive Table: Omics Applications in Compound Research

| Omics Technology | Application in this compound Research | Potential Insights | Reference |

|---|---|---|---|

| Metabolomics | Profiling of metabolites in cells or organisms exposed to this compound. | Identification of altered metabolic pathways (e.g., energy metabolism, lipid synthesis). | apsnet.orgnih.gov |

| Proteomics | Analysis of protein expression and post-translational modifications. | Discovery of direct protein targets and downstream signaling cascades. | frontiersin.orgnih.gov |

| Integrated Omics | Combining metabolomic, proteomic, and transcriptomic data. | A holistic view of the compound's mechanism of action, from gene expression to metabolic output. | metwarebio.com |

Computational Modeling and In Silico Screening for New Targets

Computational modeling and in silico screening are revolutionizing drug discovery by providing cost-effective and rapid methods to identify potential biological targets for chemical compounds. pharmafeatures.com These computer-based simulations can predict how a molecule like this compound might interact with various proteins, screen large libraries of potential targets, and help prioritize candidates for further experimental validation. njppp.comnih.gov The process often involves molecular docking, where the 3D structure of the compound is virtually fitted into the binding sites of target proteins to estimate the binding affinity. njppp.commdpi.com

While specific in silico studies on this compound are not yet widely published, this approach represents a significant future direction. Researchers can:

Utilize the known structure of this compound to screen against databases of human proteins associated with diseases like cancer or inflammation. imb.am

Build quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel this compound derivatives. mdpi.com

Employ molecular dynamics simulations to understand the stability and conformational changes of the this compound-target complex over time. njppp.com

This in silico approach can accelerate the identification of new therapeutic applications for this compound and guide the synthesis of more potent and selective analogs. nih.gov

Interactive Table: In Silico Screening Workflow

| Step | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Target Identification | Selecting a biologically relevant protein or pathway implicated in a disease. | Focus on known inflammatory or cell proliferation pathways. | imb.am |

| Database Preparation | Preparing the 3D structure of this compound and a library of target proteins. | The chemical structure of this compound serves as the ligand for screening. | mdpi.com |

| Molecular Docking | Simulating the binding of this compound to each target protein. | Predicts potential binding partners based on scoring functions. | njppp.com |

| Hit Prioritization | Ranking potential targets based on binding energy and other parameters. | Identifies the most promising targets for subsequent in vitro validation. | nih.gov |

Green Chemistry Approaches in this compound Research

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mygreenlab.orgacs.org For a natural product like this compound, these principles can be applied to its extraction, purification, and synthetic modification. The goal is to make the entire lifecycle of the compound's research and potential production more sustainable. catalysis.blog

Key green chemistry principles applicable to this compound research include:

Use of Renewable Feedstocks : As this compound is isolated from plants, it originates from a renewable resource. innovationnewsnetwork.com Future research could focus on sustainable cultivation and harvesting practices for source plants like those in the Liatris genus. slideheaven.com

Catalysis : Employing catalytic methods, especially biocatalysts like enzymes, for the synthesis of this compound derivatives can reduce waste and avoid the need for protecting groups. acs.orgbeyondbenign.org

Designing for Energy Efficiency : Developing extraction and reaction conditions that operate at ambient temperature and pressure minimizes energy consumption. acs.org

Safer Solvents and Auxiliaries : Research into using greener solvents (e.g., water, supercritical fluids) for extraction and purification can reduce environmental impact. beyondbenign.org

By integrating these approaches, the scientific investigation of this compound can proceed in a more environmentally responsible manner. catalysis.blog

Applications in Chemical Biology as a Research Tool

Chemical biology utilizes small molecules to study and manipulate biological systems. crick.ac.ukcornell.edu Biologically active natural products like this compound are valuable candidates for development into chemical probes. crick.ac.uk These tools can be used to perturb specific protein functions or cellular pathways, thereby helping to unravel complex biological processes. janelia.org

As a research tool, this compound could be developed to:

Explore Signaling Pathways : Its reported anti-inflammatory effects suggest it interacts with specific components of inflammatory signaling cascades. Modified versions of this compound could be used to isolate and identify its direct molecular targets.

Phenotypic Screening : The compound could be used in phenotypic screens to identify its effects on various cellular behaviors (e.g., cell migration, differentiation), which may uncover new therapeutic possibilities. crick.ac.uk

Create Chemical Probes : By attaching fluorescent tags or affinity labels to the this compound scaffold, researchers can create probes to visualize its distribution in cells and identify its binding partners.

The development of this compound as a well-characterized chemical tool would provide significant value for fundamental biological research, independent of its direct therapeutic potential. crick.ac.uk

Potential as a Lead Compound for Further Biochemical Investigation

In drug discovery, a "lead compound" is a chemical entity with promising biological activity that serves as a starting point for developing a new drug. wikipedia.orgtaylorandfrancis.com Natural products are a historically rich source of lead compounds due to their inherent structural diversity and biological activity. mdpi.com

This compound exhibits several characteristics of a promising lead compound:

Known Biological Activity : It has documented anti-inflammatory effects, providing a solid foundation for further investigation.

Novel Scaffold : As a sesquiterpene lactone, it possesses a chemical structure that can be chemically modified to improve its properties. vdoc.pub

Natural Origin : Its isolation from plant sources provides a template that has already been "validated" by nature. nih.gov

Further biochemical investigation would involve optimizing the lead structure of this compound to enhance its potency and selectivity while minimizing potential side effects. wikipedia.org This process, known as lead optimization, uses techniques from medicinal chemistry and pharmacology to transform a promising natural product into a viable drug candidate. taylorandfrancis.com

Interactive Table: Characteristics of a Lead Compound

| Characteristic | Description | This compound as an Example | Reference |

|---|---|---|---|

| Biological Activity | Shows a desired pharmacological effect in a biological assay. | Exhibits anti-inflammatory properties. | wikipedia.org |

| Chemical Structure | Acts as a starting point for chemical modification (lead optimization). | The sesquiterpene lactone core can be modified to create new analogs. | taylorandfrancis.com |

| Potency and Selectivity | Activity may be suboptimal, requiring improvement. | Future studies would aim to increase its potency for a specific target and reduce off-target effects. | wikipedia.org |

| Drug-like Properties | Possesses physicochemical properties amenable to development (e.g., solubility, stability). | Pharmacokinetic properties would need to be thoroughly investigated and optimized. | taylorandfrancis.com |

Conclusion

Summary of Key Academic Contributions of Graminiliatrin Research

The primary academic contribution of this compound research lies in the area of phytochemistry and the structural elucidation of natural products. The determination of its complex stereochemistry was a notable achievement, accomplished through a combination of chemical transformations and advanced spectroscopic techniques. dss.go.thresearchgate.net This work expanded the known diversity of sesquiterpene lactones and provided a new structural template for further investigation.

Furthermore, investigations into the biological activity of this compound have been significant. Early studies identified its cytotoxic and potential antineoplastic properties, contributing to the growing body of knowledge regarding the pharmacological potential of sesquiterpene lactones. lsu.edu Specifically, this compound was examined for its dose-dependent effects in anti-tumor assays, which helped to inform the broader understanding of structure-activity relationships within this class of compounds. lsu.edu The identification of this compound in various plant species, including those from the Liatris and Eupatorium genera, has also had chemotaxonomic implications, aiding in the chemical classification of these plants. dss.go.thresearchgate.net

Unanswered Questions and Future Research Trajectories

Despite the progress made, several questions regarding this compound remain. The complete biosynthetic pathway of this compound has yet to be fully elucidated. While its sesquiterpenoid origin is clear, the specific enzymatic steps and genetic underpinnings that lead to its formation are still unknown. Future research employing modern transcriptomic and metabolomic approaches could uncover the genes and enzymes responsible for its synthesis in plants.

The full spectrum of its biological activity is also an area ripe for further exploration. While initial studies focused on cytotoxicity, a more comprehensive screening of this compound against a wider range of biological targets could reveal novel therapeutic applications. The mechanisms of action underlying its observed cytotoxicity are not fully understood and warrant more in-depth investigation at the molecular level. Additionally, the ecological role of this compound in the plants that produce it, such as its potential function in defense against herbivores or pathogens, remains an open and intriguing question.

Future research could also focus on the total synthesis of this compound and the creation of synthetic analogs. This would not only provide a renewable source of the compound for further biological testing but also allow for the systematic modification of its structure to potentially enhance its activity and reduce toxicity.

Broader Implications for Natural Product Science and Related Disciplines

The research journey of this compound exemplifies the importance of natural products as a source of novel chemical structures and potential therapeutic leads. mdpi.com The study of complex molecules like this compound drives the development and application of new analytical and spectroscopic methods, thereby advancing the field of structural chemistry. vdoc.pub

The exploration of this compound's biological activity underscores the potential of plant-derived compounds in drug discovery. mdpi.com It highlights the need for continued investigation into the vast chemical diversity of the plant kingdom. nih.gov The challenges encountered in its study, from isolation to structural determination and synthesis, provide valuable lessons and stimulate innovation in natural product science. nih.gov Ultimately, the story of this compound is a testament to how the detailed study of a single plant metabolite can have wide-ranging implications, contributing to our understanding of chemistry, biology, and pharmacology, and inspiring new avenues of scientific inquiry. nih.govelsevier.com

Q & A

Q. What are the key considerations in synthesizing Graminiliatrin to ensure reproducibility?

Reproducible synthesis requires meticulous documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts), purification protocols (e.g., column chromatography, recrystallization), and validation through spectral characterization (e.g., NMR, IR, mass spectrometry). Detailed experimental steps must align with standardized reporting guidelines, including reagent purity, equipment specifications, and yield calculations . Peer validation via independent replication is critical to confirm procedural accuracy.

Q. Which analytical techniques are essential for characterizing this compound's purity and structural integrity?

High-resolution techniques such as HPLC (for purity assessment), X-ray crystallography (for structural elucidation), and elemental analysis (for empirical formula confirmation) are mandatory. Supplementary methods like TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) can assess thermal stability. Ensure all data is cross-validated against established spectral databases or synthetic standards .

Q. How should researchers design preliminary bioactivity assays for this compound?

Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using validated cell lines or biochemical models. Include positive and negative controls, dose-response curves, and triplicate measurements to minimize variability. Statistical methods (e.g., ANOVA, t-tests) must be predefined to ensure rigor .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data for this compound across studies?

Contradictions often arise from variability in experimental design (e.g., cell line specificity, assay conditions). Address this by:

Q. How can computational modeling enhance understanding of this compound's mechanism of action?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can predict binding affinities and interaction pathways with target proteins. Validate models using experimental data (e.g., crystallographic structures, mutagenesis studies). Open-source tools like GROMACS or AutoDock are recommended for transparency .

Q. What methodologies validate this compound's stability under physiological conditions?

Simulate physiological environments (e.g., pH 7.4 buffer, serum-containing media) and monitor degradation via LC-MS over time. Compare stability profiles with structurally analogous compounds to identify reactive functional groups. Include accelerated stability studies (e.g., elevated temperature, UV exposure) to predict shelf-life .

Methodological Guidelines for Data Reporting

Q. How should researchers document experimental failures or unexpected results?

- Clearly describe deviations from protocols, including failed reactions or anomalous spectral peaks.

- Use appendices or supplementary materials to present raw data, ensuring traceability .

- Discuss potential causes (e.g., impurity interference, kinetic vs. thermodynamic control) in the "Results and Discussion" section .

Q. What frameworks ensure ethical and rigorous data sharing in this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit spectral data in public repositories (e.g., ChemSpider, PubChem).

- Publish synthetic protocols on platforms like ScienceOpen or Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.